(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
Description
Properties
IUPAC Name |
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYAMCEKZOBEK-OXJNMPFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61441-24-5 | |
| Record name | Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Hydrogenation of Benzo[a]pyrene
The synthesis begins with the reduction of benzo[a]pyrene to 7,8,9,10-tetrahydrobenzo[a]pyrene. Catalytic hydrogenation using palladium on carbon (Pd/C) under 1–3 atm H₂ at 25–40°C achieves >95% conversion. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | 92–98 |
| Temperature | 25–40°C | – |
| Solvent | Ethyl acetate/THF | – |
Dihydroxylation with Osmium Tetroxide
The tetrahydro intermediate undergoes dihydroxylation at positions 9 and 10 using osmium tetroxide (OsO₄) and a chiral ligand to enforce stereocontrol. The Sharpless asymmetric dihydroxylation (AD) protocol is employed, leveraging (DHQ)₂PHAL as a chiral auxiliary to achieve >90% enantiomeric excess (ee). Reaction conditions include:
-
Oxidant : N-Methylmorpholine N-oxide (NMO)
-
Solvent : Acetone/water (4:1 v/v)
-
Temperature : 0–4°C (prevents over-oxidation)
The diastereoselectivity arises from the ligand’s ability to coordinate OsO₄, directing hydroxyl group addition to the syn-diaxial positions.
Diastereoselective Synthesis via Boronate Esters
A novel approach involves phenylboronic acid as a water surrogate to enhance diastereoselectivity (Figure 1). This method, adapted from nucleoside adduct synthesis, proceeds as follows:
-
Boronate Ester Formation :
-
Tetrahydrobenzo[a]pyrene reacts with phenylboronic acid in THF, forming a boronate ester that locks the substrate into a reactive conformation.
-
Conditions : 25°C, 12 hr, anhydrous N₂ atmosphere.
-
-
Dihydroxylation :
-
Ester Cleavage :
-
Hydrolysis with 0.1 M HCl removes the boronate group, releasing (9S,10S)-BaP-diol.
-
Purification and Stereochemical Validation
Chromatographic Separation
Crude products are purified via chiral HPLC using a Chiralpak IA column (4.6 × 250 mm, 5 μm). Elution with hexane/isopropanol (85:15) at 1 mL/min resolves enantiomers, achieving >99% purity.
Spectroscopic Confirmation
-
¹H NMR : Distinct signals at δ 4.25 (dd, J = 10.2 Hz, H-9) and δ 4.18 (dd, J = 10.2 Hz, H-10) confirm vicinal diol geometry.
-
Circular Dichroism (CD) : Positive Cotton effect at 275 nm verifies the (S,S) configuration.
Industrial-Scale Production Challenges
While laboratory syntheses achieve high enantiopurity, scaling poses challenges:
-
Catalyst Cost : OsO₄ is prohibitively expensive for large batches. Alternatives like electrocatalytic dihydroxylation are under investigation.
-
Waste Management : OsO₄ requires neutralization with sulfide solutions, generating osmium waste requiring specialized disposal.
-
Throughput : Chiral HPLC bottlenecks large-scale production. Simulated moving bed (SMB) chromatography is being tested for continuous purification.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form tetrahydrobenzo[a]pyrene.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of benzo[a]pyrene quinones.
Reduction: Formation of tetrahydrobenzo[a]pyrene.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol is used in various scientific research applications, including:
Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigating the metabolic pathways of benzo[a]pyrene and its derivatives.
Medicine: Exploring its potential role in carcinogenesis and its interactions with DNA.
Industry: Potential use in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol involves its metabolic activation to reactive intermediates that can form adducts with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form diol epoxides. These reactive intermediates can then interact with DNA, leading to mutations and potentially carcinogenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The structural and stereochemical diversity among BaP metabolites dictates their biological outcomes. Key analogs include:
| Compound Name | Structural Features | Metabolic Pathway |
|---|---|---|
| (9S,10S)-BaP-diol | (9S,10S)-dihydroxylation; diaxial 9,10-OH groups | Hydrolysis of BPDE |
| (+)-anti-BPDE [(7R,8S,9S,10R)-isomer] | 7,8-diol-9,10-epoxide; trans-configuration of epoxide relative to 7-OH | Cytochrome P450 oxidation |
| (−)-anti-BPDE [(7S,8R,9R,10S)-isomer] | Mirror-image stereochemistry of (+)-anti-BPDE | Cytochrome P450 oxidation |
| BaP-7,8-diol | 7,8-dihydrodiol (proximate carcinogen) | Initial epoxidation/hydrolysis |
| 7,8,9,10-Tetrahydroxy-BaP (BP-tetrols) | Four hydroxyl groups; formed via epoxide ring hydrolysis (e.g., cis/trans isomers) | Hydrolysis of BPDE |
- (+)-anti-BPDE: This enantiomer is the most carcinogenic BaP metabolite, forming stable DNA adducts (e.g., N²-dG adducts) due to its ability to intercalate into DNA and adopt a trans-anti conformation .
- BaP-7,8-diol: A proximate carcinogen, this diol is further oxidized to BPDE. Its lack of epoxide groups reduces direct DNA binding but enhances metabolic activation .
- BP-tetrols: Hydrolysis products of BPDE with reduced carcinogenicity due to the absence of electrophilic epoxide groups. For example, the (7α,8β,9β,10α)-tetrol adopts a trans-opened epoxide conformation, limiting DNA adduct stability .
DNA Adduct Formation and Repair Susceptibility
- Its stereochemistry influences the stability of downstream adducts.
- (+)-anti-BPDE : Forms the 10S(+)-trans-anti-[BP]-N²-dG adduct, which intercalates into DNA, causing helical distortion. This adduct is repair-resistant, with nucleotide excision repair (NER) efficiency varying by sequence context (e.g., 20% repair in N-ras codon 61 vs. 50% in p53 hotspots) .
- (−)-anti-BPDE : Forms less stable adducts (e.g., 10R(−)-cis-anti-[BP]-N²-dG) that are more efficiently repaired by NER, contributing to its lower tumorigenicity .
Carcinogenic Potency
- (+)-anti-BPDE: Induces pulmonary adenomas in mice at 4.42 tumors/mouse (vs. 0.24 for BaP) and is linked to p53 mutations in human cancers .
- (9S,10S)-BaP-diol: Not directly carcinogenic but critical in the metabolic activation pathway.
- BaP-7,8-diol: Moderately tumorigenic (1.77 lung adenomas/mouse) as a precursor to BPDE .
Metabolic and Environmental Relevance
- (9S,10S)-BaP-diol is a biomarker of BaP exposure and metabolic activation. Urinary levels of r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene correlate with PAH exposure in humans .
- Syn vs. anti-BPDE: The syn-diol epoxide (e.g., 7β,8α-dihydroxy-9β,10β-epoxide) is 60-fold less carcinogenic than anti-BPDE due to poor DNA intercalation and rapid detoxification .
Research Implications
The stereochemical and functional group differences among BaP metabolites underpin their distinct biological roles. The high carcinogenicity of (+)-anti-BPDE underscores the importance of stereochemistry in DNA damage and repair outcomes. Future studies should focus on structural analogs that block metabolic activation or enhance adduct repair to mitigate BaP-induced carcinogenesis.
Biological Activity
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol (often referred to as BaP-9,10-diol) is a significant metabolite of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) and potent carcinogen. The biological activity of BaP and its derivatives has been extensively studied due to their implications in cancer risk and environmental toxicology. This article synthesizes current research findings on the biological activity of this compound, highlighting its metabolic pathways, genotoxicity, and potential health effects.
Metabolic Pathways
The metabolism of benzo[a]pyrene involves several enzymatic transformations that lead to the production of various metabolites, including diols and diol epoxides. The key metabolic steps include:
- Epoxidation : BaP is first converted into epoxide forms by cytochrome P450 enzymes.
- Hydration : The epoxide is then hydrated to form vicinal diols.
- Further Oxidation : These diols can undergo further oxidation to produce reactive diol epoxides.
The specific compound this compound is formed through these metabolic processes and is crucial in understanding the compound's carcinogenic potential.
Genotoxicity
Research has shown that this compound exhibits significant genotoxic properties. It can form adducts with DNA through a mechanism involving the ring-opening of its epoxide forms. This interaction can lead to mutations that are implicated in cancer development.
Key Findings:
- Studies indicate that the anti-enantiomer of BaP diol epoxides is particularly effective at forming DNA adducts that result in mutations within critical genes such as TP53 , which plays a vital role in tumor suppression .
- The formation of these adducts has been linked to various types of cancers associated with PAH exposure .
Case Studies
Several case studies have explored the biological effects of this compound:
- Human Exposure Assessment : A study quantified urinary metabolites of BaP in smokers and non-smokers. Results indicated significantly higher levels of tetraol metabolites in smokers (0.71 ± 0.64 fmol/mg creatinine) compared to non-smokers (0.34 ± 0.2 fmol/mg creatinine), suggesting increased metabolic activation in smokers .
- Cell Culture Studies : In vitro studies using human lung fibroblasts demonstrated that exposure to BaP-9,10-diol led to an inflammatory response and altered gene expression related to cell cycle regulation and apoptosis .
Biological Activity Summary Table
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying the metabolic activation of (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol, and how do they differ in sensitivity?
- Methodological Answer : In vitro models such as human or bovine bronchial explants are effective for studying stereoselective DNA adduct formation, as they replicate metabolic activation via cytochrome P-450 enzymes (CYP1A1, CYP1B1) and epoxide hydrolase . Newborn mice are also widely used due to their heightened susceptibility to tumorigenicity from diol-epoxide metabolites, allowing quantification of carcinogenic potential via subcutaneous injection or topical application . Urinary biomarkers (e.g., BaP metabolites) and DNA adduct analysis (e.g., 7,8-dihydroxy-9,10-epoxy-tetrahydrobenzo[a]pyrene-DNA adducts) are critical endpoints .
Q. How can researchers detect and quantify DNA adducts formed by this compound metabolites?
- Methodological Answer : Fluorescence spectroscopy is effective for studying covalent adducts in DNA duplexes, as the benzo[a]pyrene moiety exhibits distinct emission profiles upon intercalation . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for quantifying adducts in biological samples, with calibration curves validated using synthetic standards (e.g., benzo[a]pyrene-9,10-diol; correlation coefficient = 1.000) .
Q. What enzymes are critical in the bioactivation of benzo[a]pyrene to its carcinogenic diol-epoxide forms?
- Methodological Answer : Cytochrome P-450 isoforms (CYP1A1, CYP1B1) catalyze the initial oxidation of benzo[a]pyrene to 7,8-epoxide, followed by epoxide hydrolase-mediated hydrolysis to the 7,8-diol. A second CYP-mediated epoxidation at the 9,10-position generates the ultimate carcinogen, (+)-(7R,8S,9S,10R)-dihydroxy-epoxy-tetrahydrobenzo[a]pyrene . Glutathione S-transferases (GSTM1, GSTT1) modulate detoxification, and their polymorphisms influence individual susceptibility .
Advanced Research Questions
Q. How do stereochemical differences in benzo[a]pyrene diol-epoxide adducts affect DNA repair efficiency and mutagenesis?
- Methodological Answer : The 10R (−) and 10S (+) stereoisomers of trans-anti-[BP]-N⁶-dA adducts exhibit distinct repair susceptibilities. NMR and molecular dynamics (MD) simulations reveal that the 10R (−) adduct intercalates stably into DNA, evading nucleotide excision repair (NER), while the 10S (+) adduct induces helix unwinding and syn-anti glycosidic torsion heterogeneity, enhancing NER recognition . Thermodynamic stability differences (~13 kcal/mol favoring 10R (−)) correlate with reduced repair efficiency for the 10R (−) isomer .
Q. What computational approaches are used to predict the structural and thermodynamic stability of benzo[a]pyrene diol-epoxide-DNA adducts?
- Methodological Answer : Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations, combined with 2-ns MD simulations, quantify free energy differences between stereoisomeric adducts. These models align with NMR-derived structures, showing that 10R (−) adducts maintain Watson-Crick base pairing, whereas 10S (+) adducts disrupt stacking and induce conformational disorder . Density functional theory (DFT) further predicts reactivity differences in epoxide ring-opening mechanisms .
Q. Why do certain benzo[a]pyrene diol-epoxide adducts preferentially induce mutations at specific genomic loci (e.g., TP53 hotspots)?
- Methodological Answer : Preferential adduct formation at guanine-rich sequences (e.g., codons 157 and 248 in TP53) is driven by sequence-dependent DNA bending and local denaturation. Endonuclease S1 hydrolysis assays demonstrate that adenine-bound adducts destabilize duplex DNA more than guanine-bound adducts, creating mutation-prone regions . Human DNA polymerase η misincorporates purines opposite N²-dG adducts, perpetuating G→T transversions characteristic of benzo[a]pyrene mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
